3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their biological activity, particularly as antifungal agents .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives involves various chemical reactions . For instance, one method involves the reaction of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one with phenylhydrazine in ethanol .Scientific Research Applications
Synthesis and Evaluation in Pharmacology
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a critical building block in pharmacology studies due to its broad spectrum of biological activity. It has been used in the synthesis of various derivatives, such as N-alkylated pyrazolo[3,4-d]pyrimidine analogs, which exhibit potential inhibitory properties against acetylcholinesterase and carbonic anhydrase (Aydin, Anil, & Demir, 2021).
Anti-Inflammatory and Ulcerogenicity Studies
Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown promising anti-inflammatory activity with minimal ulcerogenic effects. These derivatives were synthesized using 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and their structure-activity relationships were explored, revealing that lipophilicity influences their biological response (El-Tombary, 2013).
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer and anti-5-lipoxygenase activities. Novel series of derivatives were synthesized and screened for their cytotoxic properties, demonstrating significant activity against certain cancer cell lines (Rahmouni et al., 2016).
Development of Novel Pyrazolo[3,4-d]pyrimidine Derivatives
In other studies, 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been a key precursor in the development of new classes of pyrazolo[3,4-d]pyrimidine derivatives, used in various biological and pharmacological investigations. This includes the synthesis of novel tricyclic and linear annulated heterocycles incorporating the pyrazolo[3,4-d]pyrimidine skeleton, demonstrating the chemical versatility of this compound (Davoodnia, Zhiani, & Tavakoli-Hoseini, 2008).
Role in Addressing Pharmacokinetic Properties
In a study focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, researchers developed albumin nanoparticles and liposomes to enhance solubility and bioavailability, indicating potential in drug delivery systems (Vignaroli et al., 2016).
properties
IUPAC Name |
3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSHVZPGWTSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622893 | |
Record name | 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
144750-83-4 | |
Record name | 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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